molecular formula C23H19N5O2 B2954412 N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide CAS No. 1251552-89-2

N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2954412
CAS No.: 1251552-89-2
M. Wt: 397.438
InChI Key: BQDIWOXBGYZQII-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 7-phenyl moiety, and an acetamide side chain linked to a 3-cyanophenyl group. Such scaffolds are frequently explored in medicinal chemistry for kinase inhibition or anticancer activity due to their ability to mimic ATP-binding motifs .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-2-27-15-25-21-19(17-8-4-3-5-9-17)13-28(22(21)23(27)30)14-20(29)26-18-10-6-7-16(11-18)12-24/h3-11,13,15H,2,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDIWOXBGYZQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O2S2, with a molecular weight of approximately 460.57 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core structure that is characteristic of many biologically active compounds.

PropertyValue
Molecular Weight460.57 g/mol
Molecular FormulaC24H20N4O2S2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may function through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by targeting specific cancer cell lines.
  • Antimicrobial Properties : There are indications that it may exhibit antimicrobial activity against certain pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the pyrrolo[3,2-d]pyrimidine core influence the potency and selectivity of the compound against various biological targets.
  • Functional Group Modifications : Modifying functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of pyrrolo[3,2-d]pyrimidine derivatives, demonstrating significant inhibition of tumor growth in xenograft models .
    CompoundIC50 (µM)
    Pyrrolo derivative A25
    Pyrrolo derivative B15
  • Antimicrobial Assessment : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results for derivatives similar to this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-d]pyrimidinone Derivatives

(a) Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Core Structure: Shares the pyrrolo[3,2-d]pyrimidinone backbone but replaces the acetamide with a dipentylamino group and an ethyl ester.
  • Substituents: The 4-chlorophenyl and dipentylamino groups increase hydrophobicity, contrasting with the polar cyanophenyl in the target compound.
  • Synthesis : Crystallography data (R factor = 0.054) confirms structural stability, with disorder in the main residue indicating conformational flexibility .

Table 1: Key Properties of Pyrrolo[3,2-d]pyrimidinone Derivatives

Compound Molecular Weight Key Substituents Melting Point/Stability
Target Compound ~448.5 (calc.) 3-ethyl, 7-phenyl, 3-cyanophenyl Not reported in evidence
Ethyl ester analog () 603.09 4-chlorophenyl, dipentylamino Stable crystal structure

Cyano-Acetamide Derivatives ()

Compounds such as 2-cyano-N-cyclohexyl-acetamide (3c) and N-benzyl-2-cyano-acetamide (3d) share the cyano-acetamide motif but lack the fused heterocyclic core.

  • Functional Group Comparison: The cyanophenyl group in the target compound may enhance π-π stacking compared to aliphatic or simple aryl groups in 3c–3l.
  • Synthetic Routes: Similar condensation reactions (e.g., ethanol/piperidine at 0–5°C) are used, but yields and purity depend on substituent reactivity .

Pyrrolo-Pyridazine Carboxamides ()

Recent patents describe analogs like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide, which replace the pyrrolo[3,2-d]pyrimidinone with a pyrrolo[1,2-b]pyridazine system.

  • Structural Divergence : The pyridazine ring introduces additional nitrogen atoms, altering electronic properties and binding affinity.
  • Bioactivity Clues : Trifluoromethyl and morpholine groups in these analogs suggest targeting kinase domains or improving metabolic stability .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrimidine core but incorporates a chromenone moiety.

  • Functional Comparison: Fluorine and isopropoxy groups enhance bioavailability and target selectivity, whereas the target compound’s cyanophenyl may prioritize solubility.
  • Mass Data: Example 83 has a molecular ion at m/z 571.1988, suggesting higher molecular weight due to the chromenone system .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (73% yield for a thieno-pyrido-pyrimidine analog) but requires optimization for the cyanophenyl substituent .
  • Structure-Activity Relationships (SAR): The 3-ethyl group may reduce steric hindrance compared to bulkier substituents (e.g., dipentylamino in ). The cyanophenyl’s electron-withdrawing nature could improve binding to polar enzyme pockets compared to halogenated aryl groups .

Table 2 : Comparative SAR Analysis

Feature Target Compound Closest Analog () Key Difference
Core Heterocycle Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidine Oxidation state at C4 (ketone)
Key Substituent 3-cyanophenyl 4-chlorophenyl Polarity vs. hydrophobicity
Side Chain Acetamide Dipentylamino Hydrogen-bonding potential

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